molecular formula C21H22O6 B607417 Fargesin CAS No. 31008-19-2

Fargesin

Katalognummer: B607417
CAS-Nummer: 31008-19-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: AWOGQCSIVCQXBT-LATRNWQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fargesin ist ein bioaktives Lignan, das aus der Pflanze Flos Magnoliae gewonnen wird. Es ist bekannt für seine verschiedenen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative, anti-melanogene und anti-apoptotische Wirkungen . This compound wird in der traditionellen chinesischen Medizin zur Behandlung von allergischer Rhinitis, Sinusitis und Kopfschmerzen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion der Verbindung aus der Pflanze Flos Magnoliae mit organischen Lösungsmitteln. Die extrahierte Verbindung wird dann mittels chromatographischer Techniken gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound typischerweise durch großtechnische Extraktions- und Reinigungsprozesse gewonnen. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von verschiedenen Reinigungsschritten wie Kristallisation und Chromatographie, um hochreines this compound zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fargesin can be synthesized through several chemical routes. One common method involves the extraction of the compound from the plant Flos Magnoliae using organic solvents. The extracted compound is then purified through chromatographic techniques .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various purification steps such as crystallization and chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fargesin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidative Metaboliten, reduzierte Derivate und substituierte Verbindungen, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Fargesin exhibits a range of pharmacological effects that can be categorized as follows:

  • Anti-inflammatory Effects : this compound has demonstrated notable anti-inflammatory properties. Research indicates that it significantly reduces the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in THP-1 human monocytes. This effect is mediated through the suppression of the protein kinase C (PKC) pathway, which in turn inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .
  • Antioxidant Activity : this compound has been shown to mitigate oxidative stress, which is crucial for preventing cellular damage in various diseases. Its antioxidant properties contribute to its effectiveness in managing conditions linked to oxidative damage .
  • Effects on Metabolism : this compound influences lipid and glucose metabolism, making it a candidate for managing metabolic disorders. Its role in regulating these metabolic pathways is essential for developing treatments for conditions like diabetes and dyslipidemia .
  • Anticancer Properties : Studies reveal that this compound inhibits cell transformation and growth in colon cancer cells by suppressing the CDK2/Cyclin E signaling pathway. This suggests its potential as an adjunct therapy in cancer treatment .

Clinical Implications

The diverse pharmacological activities of this compound suggest several potential clinical applications:

  • Management of Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be developed as a therapeutic agent for conditions such as arthritis, asthma, and other inflammatory disorders .
  • Metabolic Disorders : this compound's effects on lipid and glucose metabolism position it as a potential treatment for obesity-related complications and type 2 diabetes .
  • Cancer Therapy : The compound’s ability to inhibit cancer cell growth highlights its potential as a complementary treatment in oncology, particularly for colorectal cancer .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study on THP-1 Monocytes Anti-inflammatory effectsThis compound reduced COX-2 and iNOS expression; inhibited NF-κB translocation.
Colon Cancer Research Anticancer propertiesSuppressed EGF-induced cell transformation; inhibited CDK2/Cyclin E signaling pathway.
Metabolic Study Lipid and glucose metabolismDemonstrated effectiveness in regulating metabolic pathways related to diabetes.

Wirkmechanismus

Fargesin exerts its effects through several molecular pathways:

Vergleich Mit ähnlichen Verbindungen

Fargesin ist unter den Lignanen aufgrund seiner spezifischen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine starke Stimulation der Glukoseaufnahme und seine breite Palette pharmakologischer Wirkungen aus, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen macht .

Biologische Aktivität

Fargesin, a lignan derived from Magnolia fargesii , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a bioactive lignan with the chemical formula C17H18O5C_{17}H_{18}O_5. Its structure allows it to interact with various biological pathways, influencing cellular responses and mediating therapeutic effects.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, as evidenced by several studies:

  • THP-1 Monocytes Study : this compound was shown to suppress the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in PMA-stimulated THP-1 human monocytes. The compound inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CCL-5), demonstrating its ability to modulate the PKC pathway and downregulate nuclear factor-kappa B (NF-ĸB) signaling .
  • Inflammatory Bowel Disease Model : In vivo studies indicated that this compound reduced inflammation in a dextran sulfate sodium (DSS)-induced colitis model. It inhibited myeloperoxidase (MPO) activity and pro-inflammatory gene expression in the colon, suggesting its potential for treating inflammatory bowel diseases .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly regarding cell proliferation and transformation:

  • Cell Cycle Regulation : Research indicates that this compound inhibits the G1/S phase transition in JB6 Cl41 and HaCaT cells, leading to reduced cell proliferation. This effect is mediated through the suppression of EGF-induced signaling pathways, including the inhibition of AKT phosphorylation .
  • Mechanisms of Action : this compound's action involves the downregulation of AP-1 transactivation activity and modulation of cyclin-dependent kinases (CDKs), specifically targeting CDK2/cyclin E complexes rather than CDK4/cyclin D pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

  • Chronic Migraine Potential : Molecular docking studies revealed strong interactions between this compound and key migraine biomarkers such as CGRP and iNOS. The compound demonstrated favorable pharmacokinetic properties, including robust intestinal absorption and blood-brain barrier penetration, indicating its potential as a therapeutic agent for chronic migraines .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent studies:

Biological Activity Mechanism/Effect References
Anti-inflammatoryInhibits COX-2, iNOS; downregulates IL-1β, TNF-α; modulates NF-ĸB signaling
AnticancerSuppresses G1/S phase transition; inhibits EGF-induced cell transformation
NeuroprotectiveInteracts with CGRP/iNOS; potential for migraine treatment

Case Studies

  • Inflammation in THP-1 Monocytes : A study assessed the anti-inflammatory effects of this compound on PMA-stimulated THP-1 cells. Results showed significant reduction in inflammatory mediator levels upon treatment with this compound, supporting its use in inflammatory conditions .
  • Colitis Model : this compound was tested in a DSS-induced colitis model where it effectively reduced inflammation markers and improved histological scores, indicating its protective role against inflammatory bowel disease .
  • Migraine Treatment Potential : Pharmacokinetic analysis highlighted this compound's capability to cross the blood-brain barrier effectively, suggesting its application in treating chronic migraine by targeting specific biomarkers associated with pain pathways .

Eigenschaften

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.